2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a phenyl ring substituted with a 1,3-dioxolane moiety and a tetramethyl-1,3,2-dioxaborolane group, making it a versatile intermediate in organic synthesis and a valuable reagent in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronic ester through the reaction of a phenylboronic acid derivative with a diol. One common method is the hydroboration of an appropriate alkene followed by oxidation to yield the boronic ester . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for maintaining the integrity of the boronic ester .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent alkene.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to preserve the integrity of the boronic ester .
Major Products Formed
The major products formed from these reactions include boronic acids, alkenes, and various substituted phenyl derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with various substrates. This complexation facilitates the transfer of the boronic ester group to the substrate, enabling the formation of new chemical bonds . The molecular targets and pathways involved include enzymes and receptors that interact with the boronic ester moiety, leading to specific biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
1,3-Dioxolane derivatives: Compounds containing the 1,3-dioxolane moiety, which are used in various synthetic applications.
Tetramethyl-1,3,2-dioxaborolane derivatives: Boronic esters with different substituents on the phenyl ring, offering varying reactivity and stability.
Uniqueness
The uniqueness of this compound lies in its combination of the 1,3-dioxolane and boronic ester functionalities, which provide a balance of stability and reactivity. This makes it a versatile reagent in organic synthesis and a valuable tool in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-8,13H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXVDUMSBCCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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